6-azaspiro[3.5]nonane-2,5-dione
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Overview
Description
6-azaspiro[3.5]nonane-2,5-dione is a heterocyclic compound characterized by a spiro-connected bicyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The spiro connection involves a nitrogen atom, which imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-azaspiro[3.5]nonane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a cyclic anhydride. For example, the reaction between 1,3-diaminopropane and succinic anhydride under reflux conditions can yield the desired spiro compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to enhance the efficiency of the synthesis. Purification steps, including crystallization and chromatography, are crucial to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
6-azaspiro[3.5]nonane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a metal catalyst, can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives
Scientific Research Applications
6-azaspiro[3.5]nonane-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of 6-azaspiro[3.5]nonane-2,5-dione depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The spiro structure can enhance binding affinity and selectivity, leading to potent biological effects. The nitrogen atom in the spiro ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
6-azaspiro[3.4]octane-2,5-dione: A smaller spiro compound with similar reactivity but different steric properties.
7-azaspiro[3.5]nonane-2,6-dione: A structural isomer with variations in the position of functional groups, affecting its chemical behavior.
6-azaspiro[4.5]decane-2,5-dione: A larger spiro compound with potentially different biological and chemical properties.
Uniqueness
6-azaspiro[3.5]nonane-2,5-dione is unique due to its specific ring size and the presence of a nitrogen atom in the spiro junction. This structure imparts distinct reactivity and stability, making it a valuable scaffold in various applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in scientific research and industrial applications.
Properties
CAS No. |
2731007-49-9 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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